molecular formula C21H25ClN6O2 B2809969 7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-66-4

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2809969
CAS RN: 878431-66-4
M. Wt: 428.92
InChI Key: CQKSHHCVGYXHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Purine derivatives, similar in structure to the compound , have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds with alkylamino substituents have shown promising results in experimental models, indicating potential applications in cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Psychotropic Potential

Research into N-(arylpiperazinyl)acetamide derivatives of dimethyl purine diones has revealed their affinity for serotonin and dopamine receptors. These findings suggest applications in neuropharmacology, particularly for the development of dual 5-HT6/D2 receptor ligands with potential therapeutic effects in neuropsychiatric disorders (Żmudzki et al., 2015).

Antiasthmatic Agents

Xanthene derivatives, incorporating purine dione structures, have been synthesized and evaluated for their vasodilator and antiasthmatic activities. These compounds, particularly those with di-chloro substitution, have shown significant activity, indicating a potential pathway for developing new antiasthmatic treatments (Bhatia et al., 2016).

Antimycobacterial Activity

Purine linked piperazine derivatives have been synthesized as potential inhibitors of Mycobacterium tuberculosis. By targeting the MurB enzyme and disrupting the biosynthesis of peptidoglycan, these compounds exhibit antiproliferative effects, offering a new avenue for tuberculosis treatment (Konduri et al., 2020).

Anticonvulsant Properties

Mannich bases derived from pyrrolidine diones, which are structurally related to purine derivatives, have been synthesized and shown to possess anticonvulsant properties. This research demonstrates the potential of purine and piperazine derivatives in developing new treatments for seizure disorders (Obniska et al., 2010).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKSHHCVGYXHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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